molecular formula C16H23N7O3S B6467897 9-methyl-6-[5-(morpholine-4-sulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9H-purine CAS No. 2640949-50-2

9-methyl-6-[5-(morpholine-4-sulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9H-purine

Katalognummer: B6467897
CAS-Nummer: 2640949-50-2
Molekulargewicht: 393.5 g/mol
InChI-Schlüssel: JHHOBSFESIFMPB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

9-Methyl-6-[5-(morpholine-4-sulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9H-purine is a purine-derived compound featuring a methyl group at the N9 position and a complex bicyclic amine substituent at the C6 position. The substituent consists of a morpholine-4-sulfonyl group attached to an octahydropyrrolo[3,4-c]pyrrol-2-yl moiety. The morpholine sulfonyl group likely enhances solubility and pharmacokinetic properties, while the fused bicyclic amine system may confer conformational rigidity for selective target binding .

Eigenschaften

IUPAC Name

4-[[2-(9-methylpurin-6-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]sulfonyl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N7O3S/c1-20-11-19-14-15(20)17-10-18-16(14)21-6-12-8-23(9-13(12)7-21)27(24,25)22-2-4-26-5-3-22/h10-13H,2-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHHOBSFESIFMPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C1N=CN=C2N3CC4CN(CC4C3)S(=O)(=O)N5CCOCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N7O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

  • Initial Building Blocks: : The synthesis starts with basic building blocks such as purine derivatives and octahydropyrrolo[3,4-c]pyrrole.

  • Morpholine Sulfonylation: : Morpholine-4-sulfonyl chloride is introduced to form the sulfonyl group.

  • Methylation: : The methylation step involves adding a methyl group to the purine ring.

These steps are typically carried out under controlled conditions involving appropriate solvents (e.g., dichloromethane) and reagents (e.g., base catalysts for methylation).

Industrial Production Methods

For industrial-scale production, the process involves:

  • Optimized Reaction Conditions: : Large-scale reactors and continuous flow systems to maintain optimal temperatures and pressures.

  • Purification Techniques: : Use of chromatographic methods to ensure the purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

  • Oxidation: : This compound can undergo oxidation, particularly at the sulfur atom in the sulfonyl group.

  • Reduction: : Reduction can occur at various sites depending on the conditions, potentially yielding different derivatives.

  • Substitution: : Nucleophilic or electrophilic substitution reactions can modify the purine or morpholine rings.

Common Reagents and Conditions

  • Oxidation: : Use of oxidizing agents such as hydrogen peroxide.

  • Reduction: : Use of reducing agents like sodium borohydride.

  • Substitution: : Reagents like halogens or alkylating agents under specific conditions (temperature, solvent).

Major Products

Depending on the reaction, the products can include various oxidized, reduced, or substituted derivatives of the original compound.

Wissenschaftliche Forschungsanwendungen

Chemistry

  • Catalysis: : Used as a ligand in catalysis due to its unique structural properties.

  • Synthesis: : Intermediate in the synthesis of more complex organic molecules.

Biology

  • Enzyme Inhibition: : Acts as an inhibitor for certain enzymes, useful in studying enzymatic pathways.

  • Biological Markers: : Used as a marker in various biological assays.

Medicine

  • Drug Development: : Potential candidate for drug development due to its ability to interact with biological targets.

  • Therapeutic Agents: : Explored for use in treating specific diseases, owing to its bioactivity.

Industry

  • Material Science: : Used in the development of new materials with specific properties.

  • Chemical Manufacturing: : Intermediate in the production of other industrial chemicals.

Wirkmechanismus

The compound exerts its effects primarily through interaction with molecular targets such as enzymes or receptors. The sulfonyl group, purine core, and methyl substitutions contribute to its binding affinity and specificity. The interaction typically involves:

  • Binding to Active Sites: : Competing with natural substrates or altering the active site conformation.

  • Inhibition: : Preventing enzyme activity or receptor signaling pathways.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues with Modified Sulfonyl Groups

The sulfonyl group in the target compound is a critical determinant of its physicochemical and biological properties. Key analogues include:

Compound Name Sulfonyl Group Modification Molecular Weight (g/mol) Predicted LogP* Key Structural Difference
Target Compound Morpholine-4-sulfonyl 464.52 1.2 High polarity due to morpholine oxygen
9-Methyl-6-{5-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-9H-purine 1-Methylpyrazole-4-sulfonyl 470.54 2.1 Aromatic pyrazole introduces π-π interactions

Analysis :

  • The pyrazole analogue’s aromatic sulfonyl group may enhance binding to hydrophobic pockets in target proteins, albeit at the expense of solubility .
Analogues with Varied Bicyclic Amine Systems

The octahydropyrrolo[3,4-c]pyrrol-2-yl moiety in the target compound is a fused bicyclic amine system. Comparable structures include:

Compound Name Bicyclic Amine System Key Features Potential Impact on Bioactivity
Target Compound Octahydropyrrolo[3,4-c]pyrrole Two fused pyrrolidine rings, no aromaticity Rigid, basic nitrogen for hydrogen bonding
3-(1-(7-Bromo-9H-pyrimido[4,5-b]indol-4-yl)octahydro-6H-pyrrolo[2,3-c]pyridin-6-yl)propanenitrile Octahydro-6H-pyrrolo[2,3-c]pyridine Pyrrolidine fused to pyridine (aromatic N) Increased basicity and π-stacking potential

Analysis :

  • The target’s pyrrolo-pyrrolidine system lacks aromaticity, reducing π-stacking interactions but offering flexibility for conformational adaptation.
  • The pyridine-containing analogue () introduces aromatic nitrogen, which could enhance binding to electron-deficient regions in enzymes or nucleic acids .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.